5-メトキシ-1,3,4-チアゾール-2-オール

概要

説明

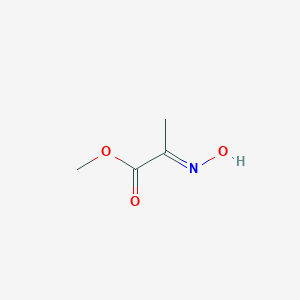

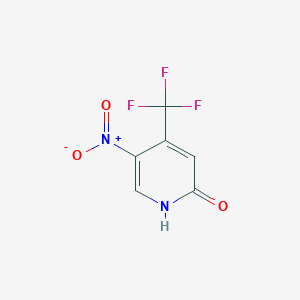

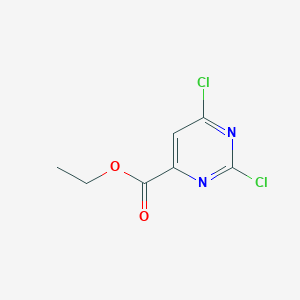

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a member of thiadiazoles. It derives from a hydride of a 1,3,4-thiadiazole.

科学的研究の応用

抗菌剤

1,3,4-チアゾール誘導体は、強力な抗菌剤として合成され評価されてきました . これらは、E. coli、B. mycoides、C. albicans などの様々な細菌に対して試験されています。 これらの誘導体のいくつかは、クレブシエラニューモニエとスタフィロコッカスホミニスに対して有意な阻害効果を示しました .

抗菌活性

新しい1,3,4-チアゾール誘導体が合成され、その抗菌活性が研究されています . これらの誘導体は、エンテロバクターエアロゲネス、エシェリヒアコリATCC13048、サルモネラケンタッキー、シュードモナスエアロジノーサ、クレブシエラニューモニエ、プロテウスなどの様々な細菌株、およびグラム陽性菌、例えば、黄色ブドウ球菌ATCC25923、リステリアモノサイトゲネスATCC7644、エンテロコッカスフェシウム、エンテロコッカスデュラン、黄色ブドウ球菌ATCC、セラチアマルセセンス、スタフィロコッカスホミニス、スタフィロコッカスエピデルミディス、およびαストレプトコッカスヘモリチカスに対して阻害効果を示しています .

DNA結合

1,3,4-チアゾール分子と子牛胸腺DNA(CT-DNA)との相互作用機構が調査されました . この研究は、これらの化合物がDNA標的療法で潜在的に使用できる可能性についての洞察を提供しています .

抗癌剤

1,3,4-チアゾール部分は、その抗癌特性について研究されてきました . 1,3,4-チアゾールの誘導体は、抗癌活性を含む様々な生物活性を示すことが判明しています .

抗糖尿病剤

1,3,4-チアゾール誘導体は、その抗糖尿病特性についても研究されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16

作用機序

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their interactions with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It has been suggested that the methoxy group substitution in 1,3,4-thiadiazole derivatives can influence their activity . Additionally, the electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties, could explain the formation of certain isomers .

Biochemical Pathways

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential effects on various biochemical pathways .

Result of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential antimicrobial and cytotoxic activities .

生化学分析

Biochemical Properties

It is known that thiadiazole derivatives have shown interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that thiadiazole derivatives can have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-methoxy-1,3,4-thiadiazol-2-ol vary with different dosages in animal models .

特性

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRENRSMVTOWJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170071 | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-27-5 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17605-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS 12956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3,4-thiadiazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-methoxy-3H-1,3,4-thiadiazol-2-one synthesized?

A1: This compound can be synthesized through a multi-step process starting with carbon disulfide (CS2), methanol (CH3OH), and potassium hydroxide (KOH). This leads to the formation of 5-methoxy-3H-1,3,4-thiadiazol-2-one. Further reaction with 1,4-dibromobutane, followed by demethylation and intramolecular alkylation, yields 8-thia-1,6-diazabicyclononane-7,9-dione. []

Q2: What is the significance of the crystal structure of 5-methoxy-3H-1,3,4-thiadiazol-2-one?

A2: X-ray crystallography reveals that the asymmetric unit of 5-methoxy-3H-1,3,4-thiadiazol-2-one comprises three molecules interconnected by N—H⋯O hydrogen bonds. These interactions form layers perpendicular to the [] plane. Additionally, the molecular rings exhibit a nearly planar structure. [] This structural information can be valuable in understanding its interactions with other molecules and in designing derivatives.

Q3: Has 5-methoxy-3H-1,3,4-thiadiazol-2-one been identified as a degradation product of any known compounds?

A3: Yes, research has shown that 5-methoxy-3H-1,3,4-thiadiazol-2-one is a major photolysis product of the organophosphorus insecticide methidathion. This degradation was observed both in soil photolysis studies and in aqueous solutions. [] This finding highlights the environmental fate of certain pesticides and the potential for the formation of degradation products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)

![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)

![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)